molecular formula C18H17ClN6O3 B3013578 2-[6-(4-Chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide CAS No. 876670-63-2

2-[6-(4-Chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide

Cat. No. B3013578
CAS RN: 876670-63-2
M. Wt: 400.82
InChI Key: OFVUOXHQXYJQDC-UHFFFAOYSA-N
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Description

2-[6-(4-Chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide is a useful research compound. Its molecular formula is C18H17ClN6O3 and its molecular weight is 400.82. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

Research on omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, which share a similar core structure with the compound of interest, has shown significant anticonvulsant activity against seizures induced by maximal electroshock (MES). The structural analogy suggests potential research applications in exploring anticonvulsant properties and mechanisms of action in neurological disorders (Aktürk et al., 2002).

Antibacterial Activity

Compounds structurally related to the query molecule have been synthesized and evaluated for their antibacterial activity against gram-positive and gram-negative bacteria. This indicates a possible research application in developing new antibacterial agents or studying the mechanism of bacterial inhibition (Desai et al., 2008).

Antitumor Activity

Research on benzothiazole and acetamide derivatives, sharing core structural similarities, has been conducted to evaluate their potential antitumor activity. This suggests applications in cancer research, particularly in the synthesis and evaluation of new compounds as potential anticancer agents (Yurttaş et al., 2015).

Fluorescent Probes for Mercury Ion

Studies on β-lactam carbenes reactions resulting in imidazo[1,2-a]pyridine derivatives, similar in complexity to the target compound, have shown that these can act as efficient fluorescent probes for mercury ions. This highlights a research application in environmental monitoring and the development of novel fluorescent materials (Shao et al., 2011).

Metabolic Studies

Investigations into the metabolism of novel compounds, such as KR-31831, which bears structural resemblance in the heterocyclic and acetamide parts, provide insights into their biotransformation and potential pharmacokinetic behaviors. These studies are crucial for drug development processes and understanding the metabolic fate of new chemical entities (Kim et al., 2005).

properties

IUPAC Name

2-[6-(4-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6O3/c1-9-10(2)25-14-15(22(3)18(28)23(16(14)27)8-13(20)26)21-17(25)24(9)12-6-4-11(19)5-7-12/h4-7H,8H2,1-3H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVUOXHQXYJQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)CC(=O)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.